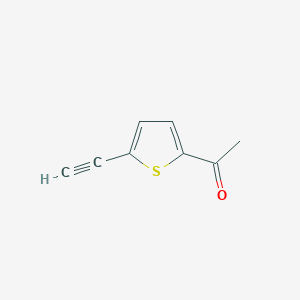

1-(5-Ethynylthiophen-2-yl)ethanone

Vue d'ensemble

Description

1-(5-Ethynylthiophen-2-yl)ethanone, also known by its chemical formula C₈H₆OS , is a synthetic organic compound. It features an ethynyl group (C≡C) attached to a thiophene ring. The compound exhibits interesting properties due to its conjugated system and functional groups.

Synthesis Analysis

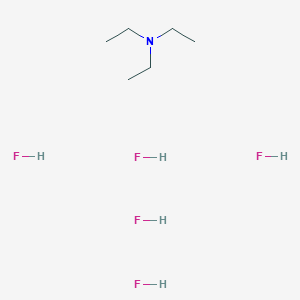

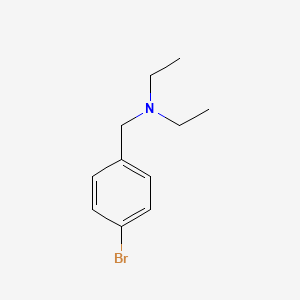

The synthesis of 1-(5-Ethynylthiophen-2-yl)ethanone involves several steps. While I don’t have specific papers at hand, researchers typically achieve this through Sonogashira coupling . In this reaction, an alkyne (in this case, the ethynyl group) reacts with a halogenated thiophene precursor in the presence of a palladium catalyst. The resulting product is 1-(5-Ethynylthiophen-2-yl)ethanone.

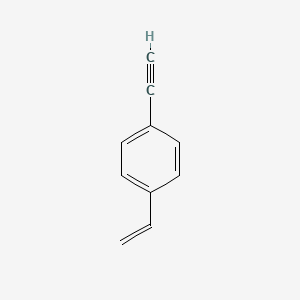

Molecular Structure Analysis

The molecular structure of 1-(5-Ethynylthiophen-2-yl)ethanone consists of a central thiophene ring with an ethynyl group attached at the 5-position. The ethanone functional group (C=O) is also present. The compound’s planar structure contributes to its electronic properties.

Chemical Reactions Analysis

1-(5-Ethynylthiophen-2-yl)ethanone can participate in various reactions:

- Electrophilic aromatic substitution : The thiophene ring undergoes substitution reactions.

- Reduction : The carbonyl group can be reduced to an alcohol.

- Cross-coupling reactions : The ethynyl group allows for further functionalization.

Physical And Chemical Properties Analysis

- Melting Point : Not specified in the available data.

- Boiling Point : Not specified in the available data.

- Density : Not specified in the available data.

- Solubility : It likely dissolves in organic solvents due to its hydrophobic nature.

Applications De Recherche Scientifique

1. Novel Compound Identification in Forensic Toxicology

A study conducted by Bijlsma et al. (2015) focused on the identification of a novel cathinone derivative structurally similar to 1-(5-Ethynylthiophen-2-yl)ethanone. This compound was seized by customs and analyzed using advanced techniques like GC-MS and NMR, highlighting the importance of such compounds in forensic toxicology and law enforcement (Bijlsma et al., 2015).

2. Synthesis for Antitumor Activity

Mahmoud et al. (2021) explored the synthesis of novel thiazole derivatives using 1-(4-methyl-2-(2-(1-(thiophen-2-yl)ethylidene)hydrazinyl) thiazol-5-yl)ethanone as a building block. This research revealed the potential of these derivatives in antitumor activity against MCF-7 tumor cells (Mahmoud et al., 2021).

3. Photoinduced Direct Oxidative Annulation

Zhang et al. (2017) investigated a photoinduced direct oxidative annulation of compounds including 1-(5-hydroxynaphtho[2,1-b]furan-4-yl)ethanone and its analogs, demonstrating an oxidant and transition-metal-free method. This study presents the potential in organic synthesis and material science (Zhang et al., 2017).

4. HIV-1 Replication Inhibitors

Che et al. (2015) synthesized N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, identifying them as inhibitors of HIV-1 replication. This showcases the medicinal applications in antiviral drug development (Che et al., 2015).

5. Anti-Microbial Properties

Satya et al. (2022) conducted molecular docking and ADMET studies on Ethanone 1-(2-hydroxy-5-methyl phenyl), revealing its binding efficacy with proteins in Staphylococcus aureus and reporting its anti-microbial properties (Satya et al., 2022).

Safety And Hazards

1-(5-Ethynylthiophen-2-yl)ethanone may pose hazards during handling:

- Irritant : It could irritate skin and eyes.

- Flammable : As with most organic compounds, it’s flammable.

- Toxicity : Toxicity data is not readily available.

Orientations Futures

Researchers should explore:

- Functionalization : Modify the ethynyl group for diverse applications.

- Biological Activity : Investigate its potential in drug discovery.

- Materials Science : Use it in organic electronics or sensors.

Propriétés

IUPAC Name |

1-(5-ethynylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6OS/c1-3-7-4-5-8(10-7)6(2)9/h1,4-5H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMWZCLCPNXGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10466436 | |

| Record name | 1-(5-ethynylthiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Ethynylthiophen-2-yl)ethanone | |

CAS RN |

658701-97-4 | |

| Record name | 1-(5-ethynylthiophen-2-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10466436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

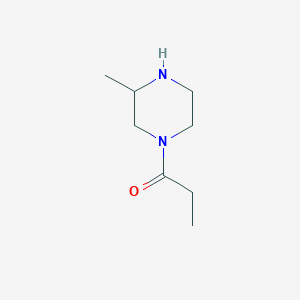

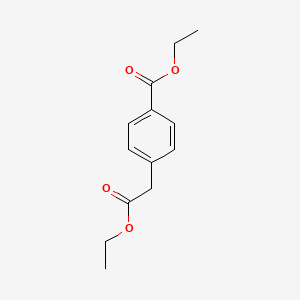

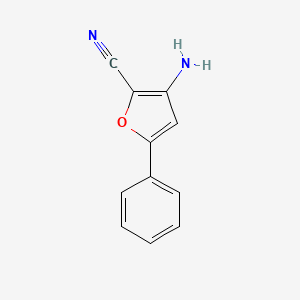

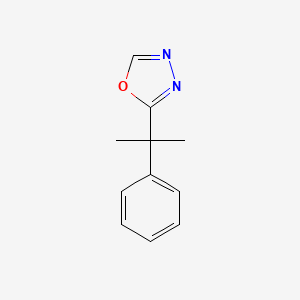

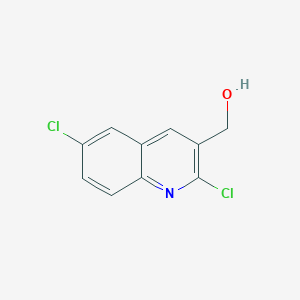

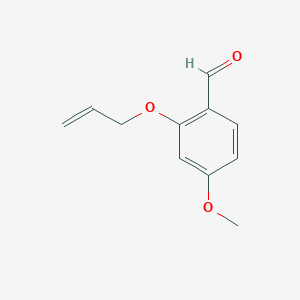

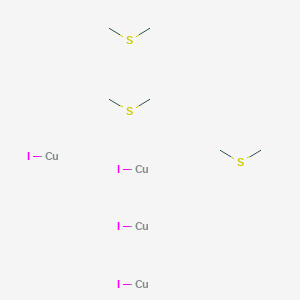

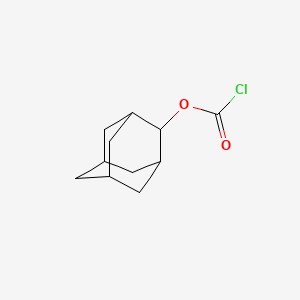

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.